Deacetylvindoline

Enzymology Biosynthetic Pathway Engineering Vinca Alkaloid Metabolism

Deacetylvindoline is the non-substitutable substrate for deacetylvindoline O-acetyltransferase (DAT, EC 2.3.1.107), the terminal enzyme in vindoline biosynthesis. With high-affinity Km of 0.7–1.3 μM, vindoline or analogs yield false-negative results. Essential for DAT kinetic characterization, heterologous vinblastine/vincristine pathway engineering, and accurate metabolomic quantification—misidentification with vindoline causes >1.6-fold errors. Poor aqueous solubility mandates distinct handling protocols. Procure authentic reference-standard grade for reproducible enzymology and biosynthetic studies.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
CAS No. 3633-92-9
Cat. No. B137571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylvindoline
CAS3633-92-9
Synonyms(2β,3β,4β,5α,12R,19α)-6,7-Didehydro-3,4-dihydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester;  4-Desacetylvindoline;  Deacetylvindoline;  NSC 91993; 
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
InChIInChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1
InChIKeyZDKMPOJNYNVYLA-PEGGBQQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylvindoline (CAS 3633-92-9): A Key Intermediate in Vinca Alkaloid Biosynthesis


Deacetylvindoline (also known as 17-O-deacetylvindoline or desacetylvindoline) is a monoterpenoid indole alkaloid with the molecular formula C23H30N2O5 and a molecular weight of 414.5 g/mol [1]. It is a vinca alkaloid structurally derived from vindoline by hydrolysis of the acetate ester group at position 17, yielding a secondary alcohol [1]. The compound is naturally produced in Catharanthus roseus (Madagascar periwinkle) and serves as the immediate biosynthetic precursor to vindoline, which in turn is one of the two monomeric precursors required for the synthesis of the clinically vital antineoplastic bisindole alkaloids vinblastine and vincristine [2][3]. Deacetylvindoline is primarily utilized as a research tool in enzymology, biosynthetic pathway engineering, and as a reference standard in analytical chemistry .

Why Deacetylvindoline (3633-92-9) Cannot Be Substituted by Other Vinca Alkaloids


In-class substitution of deacetylvindoline with structurally related vinca alkaloids such as vindoline, catharanthine, or desacetoxyvindoline is not scientifically valid due to fundamental differences in enzymatic recognition, physicochemical properties, and biosynthetic function. Deacetylvindoline is not merely a demethylated or deacetylated analog; it is a specific substrate for the terminal acetyltransferase (DAT) in the vindoline biosynthetic pathway, exhibiting unique kinetic parameters that govern its conversion to vindoline [1][2]. Furthermore, its distinct solubility profile, characterized by poor aqueous solubility compared to vindoline, dictates different handling and formulation requirements in experimental settings [3]. Consequently, selecting an incorrect alkaloid for an enzymatic assay, metabolic engineering study, or analytical quantification can lead to erroneous results, failed experiments, and wasted resources.

Quantitative Differentiation Evidence for Deacetylvindoline (3633-92-9) Versus Analogs


Enzymatic Recognition: Deacetylvindoline Exhibits High-Affinity Substrate Kinetics for DAT Unlike Vindoline

Deacetylvindoline is the specific substrate for deacetylvindoline O-acetyltransferase (DAT), the enzyme that catalyzes the final step in vindoline biosynthesis. Kinetic characterization reveals a high-affinity interaction, with reported Michaelis-Menten constant (Km) values ranging from 0.7 μM to 1.3 μM for deacetylvindoline [1][2]. In contrast, vindoline, the acetylated product, does not serve as a substrate for the forward reaction of DAT; it only participates in the reverse hydrolysis reaction under specific conditions [1]. This substrate specificity is critical, as DAT exhibits high selectivity and does not efficiently acetylate other structurally similar vinca alkaloids [3].

Enzymology Biosynthetic Pathway Engineering Vinca Alkaloid Metabolism

Product Inhibition Susceptibility: Deacetylvindoline-Derived Vindoline Accumulation Exerts Feedback Inhibition on DAT

The acetyltransferase (DAT) that converts deacetylvindoline to vindoline is subject to product inhibition by vindoline itself, but deacetylvindoline does not inhibit the forward reaction. Quantitative studies show that vindoline at a concentration of 500 μM causes a 40% inhibition of DAT activity [1]. In contrast, deacetylvindoline, as the native substrate, does not exhibit this inhibitory effect at relevant concentrations [2]. This regulatory mechanism is physiologically significant for controlling vindoline biosynthesis flux in planta [2].

Enzyme Regulation Metabolic Engineering Vindoline Production

Natural Abundance in Catharanthus roseus: Deacetylvindoline Levels Are Lower Than Vindoline and Modulated by Light

In Catharanthus roseus plants, deacetylvindoline is a minor intermediate whose steady-state concentration is tightly regulated. Under standard light conditions, its abundance is 313 ± 91 counts per second (cps), which is significantly lower than vindoline at 505 ± 40 cps [1]. Reduced light conditions further decrease deacetylvindoline levels to 254 ± 74 cps, while vindoline also declines to 468 ± 100 cps [1]. The ratio of vindoline to deacetylvindoline is approximately 1.6:1 under normal light and 1.8:1 under reduced light, indicating that the acetylation step is not rate-limiting but is subject to environmental regulation [1][2].

Phytochemistry Alkaloid Profiling Plant Physiology

Aqueous Solubility: Deacetylvindoline is Practically Insoluble in Water, Unlike Vindoline

Deacetylvindoline exhibits markedly low aqueous solubility, estimated at approximately 0.016 g/L (16 mg/L) with a logS of -4.4 [1]. This is in stark contrast to vindoline, which is reported to be soluble in water at concentrations up to 30 mg/mL (30,000 mg/L) . The over 1,800-fold difference in water solubility is attributed to the presence of the additional hydroxyl group and absence of the acetyl moiety in deacetylvindoline, which reduces its overall lipophilicity but paradoxically decreases aqueous solubility due to altered crystal packing and hydrogen-bonding networks [2]. The logP values further support this: deacetylvindoline logP ~1.07-2.3 , while vindoline logP is approximately 2.8 .

Formulation Science Sample Preparation Physicochemical Properties

Optimal Application Scenarios for Deacetylvindoline (3633-92-9) in Research and Industry


Enzymatic Assays for Deacetylvindoline O-Acetyltransferase (DAT) Activity and Kinetics

Deacetylvindoline is the essential substrate for measuring the activity of DAT (EC 2.3.1.107), the terminal enzyme in vindoline biosynthesis. Given its high-affinity Km values (0.7–1.3 μM), it is the correct substrate for kinetic characterization of DAT [1][2]. Using vindoline or other analogs will yield no forward reaction, leading to false-negative results. Researchers studying DAT regulation, substrate specificity, or engineering the enzyme for improved vindoline production must procure authentic deacetylvindoline [3].

Metabolic Engineering and Synthetic Biology for Enhanced Vinblastine/Vincristine Production

In efforts to heterologously produce vinblastine or vincristine in microbial or plant cell factories, deacetylvindoline is a critical pathway intermediate. Its conversion to vindoline by DAT is a key engineering target [1]. Understanding the kinetics and product inhibition of DAT using deacetylvindoline allows for rational pathway optimization and mitigation of feedback inhibition by vindoline [2]. Using deacetylvindoline as a substrate in cell-free systems or for enzyme engineering is essential for developing high-yielding bioproduction strains [3].

Analytical Reference Standard for LC-MS and HPLC Quantification of Vinca Alkaloids

Deacetylvindoline is a low-abundance but analytically distinct intermediate in C. roseus metabolomes [1]. Its unique retention time and mass spectrum differentiate it from vindoline and other vinca alkaloids [2]. For accurate quantitative metabolomics, pharmacokinetic studies, or quality control of botanical extracts, a certified reference standard of deacetylvindoline is required to establish calibration curves and verify peak identity [3]. Misidentification with vindoline could lead to significant quantification errors due to the >1.6-fold difference in natural abundance [1].

Studies on Alkaloid Biosynthetic Pathway Regulation and Compartmentation

Deacetylvindoline serves as a marker for the late stages of vindoline biosynthesis, which are spatially restricted to aerial plant parts and developmentally regulated [1]. Its abundance is modulated by light and other environmental factors, making it a useful probe for studying pathway regulation [2]. Researchers investigating the subcellular localization of DAT or the translocation of pathway intermediates require pure deacetylvindoline for enzyme assays, antibody production, or as a chemical probe [3].

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